Cas no 1353973-00-8 (N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide)
![N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide structure](https://ja.kuujia.com/scimg/cas/1353973-00-8x500.png)
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide 化学的及び物理的性質
名前と識別子
-
- N-[1-(2-amino-acetyl)-pyrrolidin-3-yl]-acetamide
- N-[1-(2-Aminoacetyl)pyrrolidin-3-yl]acetamide
- N-(1-(2-Aminoacetyl)pyrrolidin-3-yl)acetamide
- (S)-N-(1-(2-Aminoacetyl)pyrrolidin-3-yl)acetamide
- (R)-N-(1-(2-Aminoacetyl)pyrrolidin-3-yl)acetamide
- AM93829
- N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide
-
- インチ: 1S/C8H15N3O2/c1-6(12)10-7-2-3-11(5-7)8(13)4-9/h7H,2-5,9H2,1H3,(H,10,12)
- InChIKey: PWVUBVUJKVSPBT-UHFFFAOYSA-N
- ほほえんだ: O=C(CN)N1CCC(C1)NC(C)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 217
- トポロジー分子極性表面積: 75.4
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM497338-1g |
N-(1-(2-Aminoacetyl)pyrrolidin-3-yl)acetamide |
1353973-00-8 | 97% | 1g |
$1378 | 2023-01-01 | |
Fluorochem | 084695-500mg |
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide |
1353973-00-8 | 500mg |
£694.00 | 2022-03-01 |
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide 関連文献
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
10. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamideに関する追加情報
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide: A Comprehensive Overview
The compound N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide, identified by the CAS number 1353973-00-8, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This article delves into the latest research findings, structural characteristics, and functional implications of this compound, providing a detailed and up-to-date analysis.
Recent studies have highlighted the importance of N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide in the realm of organic synthesis and drug discovery. Its structure, featuring a pyrrolidine ring with amino acetyl and acetamide substituents, offers a versatile platform for exploring novel chemical reactions and bioactive compounds. Researchers have demonstrated that this compound exhibits promising activity in vitro, particularly in models related to enzyme inhibition and cellular signaling pathways.
One of the most intriguing aspects of CAS No 1353973-00-8 is its ability to modulate key biological processes. For instance, recent experiments have shown that it can influence neurotransmitter release in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings underscore the compound's role as a valuable tool in both academic research and industrial drug development.
The synthesis of N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide has also been optimized in recent years, with researchers employing green chemistry principles to enhance efficiency and reduce environmental impact. By utilizing catalytic asymmetric synthesis and sustainable reagents, scientists have successfully scaled up production while maintaining high purity levels. This advancement not only supports large-scale experimentation but also aligns with global efforts to promote eco-friendly chemical practices.
In addition to its biological relevance, the compound has found applications in materials science. Its unique molecular architecture allows for the formation of self-assembled monolayers, which are highly sought after in nanotechnology and surface engineering. Preliminary studies indicate that films constructed from this compound exhibit exceptional stability and conductivity, making them ideal candidates for advanced electronic devices.
From a toxicological perspective, recent safety assessments have provided critical insights into the handling and use of CAS No 1353973-00-8. While it demonstrates low acute toxicity in animal models, long-term exposure studies are currently underway to evaluate its potential effects on chronic health conditions. These studies are essential for ensuring safe handling practices in both laboratory and industrial settings.
Looking ahead, the future of N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide appears promising. Collaborative efforts between academia and industry are expected to yield new breakthroughs in its application across diverse sectors. As research continues to unfold, this compound is poised to become a cornerstone in the development of innovative therapeutic agents and advanced materials.
1353973-00-8 (N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide) 関連製品
- 1002482-88-3(2,4-difluoro-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide)
- 79252-84-9(1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione)
- 2228612-75-5(2-(1-methyl-1H-1,2,3-triazol-5-yl)propanal)
- 2229625-07-2(4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol)
- 946317-02-8(1-{(3,4-difluorophenyl)carbamoylmethyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide)
- 1261575-42-1(2-(2,3-Difluorophenyl)pyridine-4-carboxylic acid)
- 2228816-25-7(2-chloro-5-(2-methyloxiran-2-yl)pyridine)
- 1547162-41-3(4-Amino-2-(2,6-dioxo-3-piperidinyl)-5-hydroxy-1H-isoindole-1,3(2H)-dione)
- 2168773-10-0(2-methyl-5-(2-methylpiperidin-4-yl)piperidine)
- 2228271-10-9(tert-butyl N-{4-methoxy-2-(3-methylazetidin-3-yl)oxyphenyl}carbamate)




